molecular formula C13H16O2 B3044973 2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone CAS No. 100612-18-8

2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone

Cat. No.: B3044973
CAS No.: 100612-18-8
M. Wt: 204.26 g/mol
InChI Key: BHHIAOIXVAGYDY-UHFFFAOYSA-N
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Description

“2-Phenyl-1-(tetrahydro-2H-pyran-2-yl)ethanone” is a chemical compound with the molecular formula C13H16O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The exact structure is not available in the resources.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 204.27 . Detailed physical and chemical properties such as boiling point, melting point, etc., are not available in the resources.

Properties

IUPAC Name

1-(oxan-2-yl)-2-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-12(13-8-4-5-9-15-13)10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHIAOIXVAGYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433763
Record name Ethanone, 2-phenyl-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100612-18-8
Record name Ethanone, 2-phenyl-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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